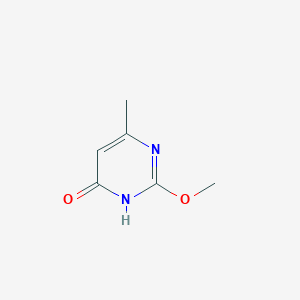

2-Methoxy-6-methylpyrimidin-4(1H)-one

説明

Introduction to 2-Methoxy-6-methylpyrimidin-4(1H)-one

Chemical Classification and Nomenclature

This compound belongs to the pyrimidine family, a class of diazines distinguished by a six-membered aromatic ring with two nitrogen atoms. Its systematic IUPAC name, 5-fluoro-2-methoxy-4-methyl-1H-pyrimidin-6-one , reflects the substituent positions and functional groups. The compound is also identified by alternative names, including 2-methoxy-6-methyl-3H-pyrimidin-4-one and 4-methoxy-6-methylpyrimidin-2-ol , depending on tautomeric forms.

Molecular Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 55996-28-6 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| SMILES | CC1=CC(=NC(=N1)OC)O | |

| InChIKey | CRYUGFDHGVCIJW-UHFFFAOYSA-N |

The methoxy and methyl groups at positions 2 and 6, respectively, contribute to the compound’s steric and electronic profile, influencing its reactivity in substitution and condensation reactions.

Historical Context in Pyrimidine Chemistry

Pyrimidine chemistry emerged in the late 19th century with the synthesis of barbituric acid by Grimaux in 1879, marking the first laboratory preparation of a pyrimidine derivative. Systematic studies by Pinner in 1884 laid the groundwork for understanding pyrimidine tautomerism and reactivity, while Gabriel’s 1900 synthesis of the parent pyrimidine ring established foundational methodologies.

This compound represents a modern derivative of these early discoveries. Its development aligns with advancements in heterocyclic chemistry aimed at optimizing substituent effects for pharmaceutical applications. For instance, the methoxy group enhances lipophilicity, facilitating membrane permeability in drug candidates, while the methyl group modulates steric interactions.

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for its applications:

Physicochemical Data

The low vapor pressure and moderate lipophilicity (LogP ~1.2) suggest stability under ambient conditions and suitability for synthetic processes requiring controlled solubility. Spectral analyses, including UV-Vis and NMR, reveal absorption maxima at 252–254 nm (lg ε ≈ 4.0) and distinct proton environments influenced by tautomerism.

Structural Significance in Heterocyclic Chemistry

The pyrimidine core is a ubiquitous scaffold in nucleic acids (e.g., cytosine, thymine) and pharmaceuticals (e.g., antiviral agents). In this compound, the substituents dictate its electronic and steric behavior:

- Methoxy Group (-OCH₃) : Electron-donating effect stabilizes the ring via resonance, directing electrophilic substitution to position 5.

- Methyl Group (-CH₃) : Induces steric hindrance, affecting reaction kinetics and regioselectivity.

- Carbonyl Group (C=O) : Participates in hydrogen bonding, enhancing solubility in polar aprotic solvents.

These features enable the compound to serve as a precursor in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

CAS Registry and Identification Systems

The CAS Registry Number 55996-28-6 uniquely identifies this compound across databases. Additional identifiers include:

Standardized identifiers facilitate global collaboration in research and regulatory compliance, ensuring accurate referencing in patents and scientific literature.

特性

IUPAC Name |

2-methoxy-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYUGFDHGVCIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449509 | |

| Record name | 2-Methoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55996-28-6 | |

| Record name | 2-Methoxy-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method A: Synthesis via Condensation of 2-Amino-4-methylpyrimidine Derivatives

This approach involves the initial synthesis of 2-amino-4-methylpyrimidine, which then undergoes condensation with appropriate aldehydes to form Schiff base intermediates, subsequently cyclized to form the target compound.

- Step 1: Condensation of 2-amino-4-methylpyrimidine with formaldehyde or aldehyde derivatives in acidic medium to form Schiff bases.

- Step 2: Cyclization of the Schiff base under reflux conditions, often with acids like acetic acid or catalysts such as p-toluenesulfonic acid, to form the pyrimidinone ring.

- Step 3: Methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride, leading to the methoxy substitution.

Method B: Multi-Step Synthesis from Pyrimidine Precursors

Based on patents and research articles, a typical route involves:

Preparation of 2,4-dihydroxypyrimidine derivatives:

Starting from pyrimidine-2,4-dione or related compounds, selective hydroxylation is performed.Methylation at the 2-position:

Using methylating agents (e.g., methyl iodide) with bases (potassium carbonate) in solvents like DMF or acetone to install the methoxy group.Introduction of the methyl group at the 6-position:

Alkylation at the 6-position can be achieved via electrophilic substitution using methylating agents under reflux with suitable catalysts.

Method C: Direct Synthesis from Pyrimidine Ring Precursors

Some methods utilize the reaction of 2,4-dihalopyrimidines with methoxy or methylating reagents:

- Step 1: Synthesis of 2,4-dihalopyrimidine intermediates through halogenation of pyrimidine derivatives.

- Step 2: Nucleophilic substitution with methoxide ion (from sodium methoxide) to introduce the methoxy group at the 2-position.

- Step 3: Alkylation at the 6-position with methyl halides or dimethyl sulfate.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Catalyst | Temperature | Remarks |

|---|---|---|---|---|---|

| Methylation at 2-position | Methyl iodide or dimethyl sulfate | DMF or acetone | K2CO3 or NaH | Reflux | Ensures selective methoxy substitution |

| Alkylation at 6-position | Methyl halide | DMF | K2CO3 | Reflux | Achieves methyl substitution at 6-position |

| Cyclization | Aldehydes or ketones | Ethanol or acetic acid | Acid catalyst | Reflux | Forms heterocyclic ring |

Research Findings and Data

Patents and Literature:

Patent EP0727424A2 describes a process involving the reaction of sulfonyl chlorides with amino pyrimidines, leading to pyrimidinone derivatives, including methoxy-substituted compounds, under mild conditions (around 40°C). The process involves halogenation, nucleophilic substitution, and cyclization steps, with yields often exceeding 90%.Spectroscopic Confirmation:

Characterization of synthesized 2-Methoxy-6-methylpyrimidin-4(1H)-one typically involves IR spectroscopy showing characteristic bands for C=O (~1650 cm$$^{-1}$$), N-H (~3300 cm$$^{-1}$$), and C-O (~1050-1150 cm$$^{-1}$$). NMR data confirm the methoxy group (singlet around 3.8 ppm) and methyl groups attached to the ring.Reaction Optimization:

Studies indicate that using excess methylating agents and polar aprotic solvents like DMF enhances yield and selectivity. Reflux temperatures around 80-100°C are optimal for methylation steps, with reaction times ranging from 4 to 12 hours depending on reagent reactivity.

Notes on Scalability and Purification

Purification:

Crude products are commonly purified via recrystallization from ethanol or ethyl acetate. Column chromatography may be employed for complex mixtures.Scalability: The described methods are adaptable for scale-up, provided temperature control and reagent excess are managed to prevent side reactions.

化学反応の分析

Types of Reactions

2-Methoxy-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2- or 6-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Research indicates that pyrimidine derivatives, including 2-Methoxy-6-methylpyrimidin-4(1H)-one, exhibit antiviral properties. A study demonstrated that similar compounds showed moderate to good activities against HIV-1, suggesting that modifications at the C-2 position of the pyrimidine ring can enhance anti-HIV activity . This positions this compound as a candidate for further exploration in antiviral drug development.

Case Study: Synthesis and Evaluation

A series of pyrimidine derivatives were synthesized and evaluated for their biological activity. The findings highlighted the importance of structural modifications in enhancing the efficacy of these compounds against viral infections. The specific role of the methoxy group in this compound warrants further investigation to understand its mechanism of action .

Agricultural Applications

Herbicidal Properties

Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit specific metabolic pathways in plants. Preliminary studies suggest that compounds like this compound may exhibit selective herbicidal activity, making them suitable candidates for agricultural applications .

Data Table: Herbicidal Activity of Pyrimidine Derivatives

| Compound | Activity Level | Target Species |

|---|---|---|

| This compound | Moderate | Various weeds |

| 5-Allyl-6-benzylpyrimidin derivatives | High | Grasses and broadleaf weeds |

Biochemical Research

Role as a Biochemical Probe

Due to its structural characteristics, this compound can serve as a biochemical probe in research settings. Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms and metabolic pathways .

Case Study: Enzyme Inhibition

In biochemical assays, similar pyrimidine derivatives have been shown to inhibit key enzymes involved in nucleotide metabolism. This inhibition can be quantitatively assessed using enzyme kinetics, providing insights into the compound's potential as a therapeutic agent .

作用機序

The mechanism of action of 2-Methoxy-6-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound being studied.

類似化合物との比較

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Methoxy vs. Amino Groups: Replacing the 2-methoxy group with an amino group (e.g., 3977-29-5) increases hydrogen-bonding capacity, making it suitable for crystal engineering (e.g., N–H⋯O interactions in perchlorate salts).

- Hydrazino Derivatives: The hydrazino substituent (e.g., 2-Hydrazino-6-methylpyrimidin-4-one) enables the synthesis of isotopically labeled compounds (e.g., [¹⁵N]-azido derivatives), which are valuable in mechanistic studies.

- Trifluoromethyl Substitution : The CF₃ group in 2557-79-1 enhances metabolic stability, making it advantageous in pesticide design.

Key Observations :

- High-yield syntheses (>90%) are achievable for dihydropyrimidinones using optimized catalysts (e.g., Catalyst 1).

- Synthetic data for this compound is less documented, suggesting a need for further methodological development.

Physicochemical Properties and Interactions

- Hydrogen Bonding: 2-Amino-6-methylpyrimidin-4(1H)-one forms robust N–H⋯O and N–H⋯N hydrogen bonds in crystalline states, stabilizing structures with perchlorate anions. In contrast, the methoxy group in 55996-28-6 participates in weaker C–H⋯O interactions.

- Solubility : Methoxy-substituted derivatives (e.g., 55996-28-6) exhibit moderate solubility in polar aprotic solvents, whereas CF₃-substituted analogues (e.g., 2557-79-1) are more lipophilic.

生物活性

2-Methoxy-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold for drug development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound displayed moderate activity against Staphylococcus aureus , Escherichia coli , and Candida albicans . The introduction of substituents on the pyrimidine ring can modulate its activity, indicating a structure-activity relationship (SAR) that merits further investigation .

Anticancer Potential

Research has indicated that derivatives of pyrimidine compounds, including this compound, possess anticancer properties. Specifically, studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as HeLa cells at concentrations lower than 10 μM. The mechanism of action is thought to involve DNA alkylation, leading to cell cycle arrest and apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The compound may interact with DNA, leading to alkylation and subsequent disruption of cellular processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.

Study on Antimicrobial Activity

In a recent study published in MDPI, various derivatives of pyrimidine were synthesized and tested for their antimicrobial efficacy. The results indicated that this compound showed promising activity against multiple pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Activity

Another significant study focused on the antiproliferative effects of pyrimidine derivatives. It was reported that compounds similar to this compound exhibited notable cytotoxicity against tumor cells, with mechanisms involving DNA damage response pathways being highlighted. This positions the compound as a candidate for further development in cancer therapeutics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Table 2: Anticancer Activity Against HeLa Cells

| Compound | Concentration (μM) | Effect |

|---|---|---|

| This compound | <10 | Significant inhibition |

| Control (DMSO) | - | No effect |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Methoxy-6-methylpyrimidin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclocondensation of substituted β-ketoesters with urea derivatives under basic conditions. For example, sodium methylate in methanol has been used to synthesize analogous pyrimidinones via nucleophilic substitution and cyclization . Optimize reaction temperature (reflux conditions) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aldehyde to urea) to improve yields. Solvent choice (e.g., methanol or ethanol) and catalyst (e.g., ZnCl₂) can also influence reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirm the presence of methoxy (δ ~3.5 ppm) and methyl groups (δ ~2.3 ppm) on the pyrimidine ring. Compare with reported data for structurally similar compounds .

- HRMS : Validate molecular weight (C₆H₈N₂O₂; theoretical m/z 140.0586) and fragmentation patterns .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks. Use SHELXL for refinement .

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare DFT-derived thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .

Advanced Research Questions

Q. How do structural modifications at the 2-methoxy and 6-methyl positions influence the biological activity of pyrimidin-4(1H)-one derivatives?

- Methodological Answer :

- Synthetic Strategy : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution. For example, replace methoxy with amino or halogen groups to alter electronic effects .

- Activity Assessment : Test modified compounds against microbial targets (e.g., E. coli) using MIC assays or evaluate cytotoxicity via MTT assays. Correlate substituent electronegativity with activity trends .

Q. What challenges arise in resolving tautomeric equilibria of this compound using X-ray crystallography, and how can they be mitigated?

- Methodological Answer :

- Challenge : Dynamic keto-enol tautomerism complicates electron density mapping.

- Solution : Collect high-resolution data (<1.0 Å) at low temperatures (100 K) to "freeze" tautomers. Use restraints in SHELXL refinement for disordered atoms and validate with Hirshfeld surface analysis .

Q. How can discrepancies between computational predictions and experimental spectroscopic data for this compound be reconciled?

- Methodological Answer :

- Source of Error : Solvent effects or anharmonic vibrations in DFT models may skew NMR chemical shift predictions.

- Resolution : Apply implicit solvent models (e.g., PCM) and include Grimme’s D3 dispersion corrections in calculations. Cross-validate with experimental IR/Raman spectra to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。